3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide
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Description
Scientific Research Applications
Synthesis and Structural Characteristics
The compound 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide has close structural relations with certain 1,2,4-triazine derivatives. For instance, the synthesis of sulfonamide-1,2,4-triazine derivatives has been explored, showing that these compounds crystallize in different tautomeric forms. This suggests the structural flexibility and potential for various functional applications in scientific research (Branowska et al., 2022). Moreover, the structural analysis of related phosphine derivatives provides insights into their bulky nature and lone pairs, indicating the potential for diverse chemical reactivity and applications (Montes-Tolentino et al., 2018).
Corrosion Inhibition and Surface Protection
Corrosion Inhibition Properties
1,2,4-triazine derivatives have shown significant potential in corrosion inhibition. For instance, the use of specific triazine derivatives on mild steel in hydrochloric acid has been demonstrated to provide substantial corrosion protection. The adsorption of these compounds on the metal surface obeys the Langmuir isotherm, suggesting a systematic interaction at the molecular level (Singh et al., 2018). Another study observed that novel tetrahydro-1,2,4-triazines including triazene moieties acted as effective inhibitors for the corrosion protection of carbon steel in an acidic medium, hinting at their potential in industrial applications (Abd El‐Lateef et al., 2022).
Molecular Interactions and Reactivity
Reactivity and Interaction Analysis
The reactivity of various 1,2,4-triazine derivatives towards different chemical agents, including organomagnesium halides and alkylating agents, has been analyzed, revealing their potential in synthetic chemistry for producing complex molecular structures (Mustafa et al., 1971; Rybakova et al., 2020). Additionally, the unexpected production of certain triazine derivatives during specific chemical reactions further underscores the complex reactivity patterns and potential for discovering novel compounds with unique properties (Aimone et al., 2000).
Properties
IUPAC Name |
5-(4-methylphenyl)sulfanyl-3,6-diphenyl-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3S/c1-16-12-14-19(15-13-16)26-22-20(17-8-4-2-5-9-17)24-25-21(23-22)18-10-6-3-7-11-18/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJLKLDHQXGVMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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